molecular formula C12H18ClNO2 B13763619 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride CAS No. 65210-30-2

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride

Cat. No.: B13763619
CAS No.: 65210-30-2
M. Wt: 243.73 g/mol
InChI Key: CBWYYXAMTYOCGY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylaminoethyl group attached to a benzodioxole ring, which is further modified with a methyl group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-methyl-1,3-benzodioxole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The benzodioxole ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethanethiol hydrochloride

Uniqueness

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is unique due to the presence of both the dimethylaminoethyl group and the benzodioxole ring, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

CAS No.

65210-30-2

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

dimethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(8-9-13(2)3)14-10-6-4-5-7-11(10)15-12;/h4-7H,8-9H2,1-3H3;1H

InChI Key

CBWYYXAMTYOCGY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC[NH+](C)C.[Cl-]

Origin of Product

United States

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